
2-Fluoro-3,4-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,4-dimethylpyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds with the chemical formula C5H5N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 2-Fluoro-3,4-dimethylpyridine, often involves nucleophilic substitution reactions. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to fluorinate pyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines typically employs continuous flow systems for high efficiency and selectivity. For example, the α-methylation of pyridines using a bench-top continuous flow setup has been shown to produce 2-methylpyridines in a greener fashion compared to conventional batch reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3,4-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen in the presence of palladium on carbon or Raney nickel.
Substitution: Tetrabutylammonium fluoride in dimethylformamide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-3,4-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their unique properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3,4-dimethylpyridine involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. This can lead to the formation of stable complexes with enzymes or receptors, affecting their activity and function .
Comparaison Avec Des Composés Similaires
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 2-Fluoro-3,4-dimethylpyridine is unique due to the presence of both fluorine and methyl groups on the pyridine ring. This combination can result in distinct chemical and physical properties compared to other fluorinated pyridines.
Propriétés
Formule moléculaire |
C7H8FN |
|---|---|
Poids moléculaire |
125.14 g/mol |
Nom IUPAC |
2-fluoro-3,4-dimethylpyridine |
InChI |
InChI=1S/C7H8FN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3 |
Clé InChI |
BKUGOAHXWPXXGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


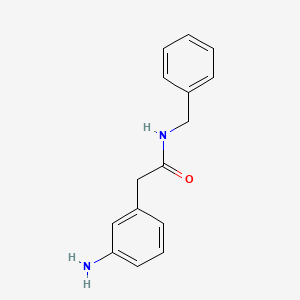

![2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide](/img/structure/B15094260.png)
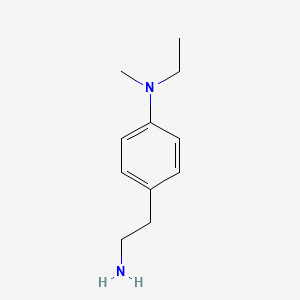
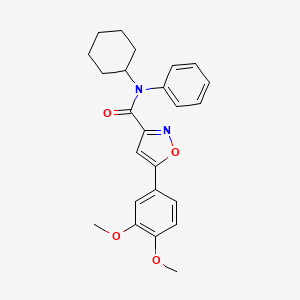

![Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane](/img/structure/B15094285.png)
![5-Chloro-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B15094288.png)
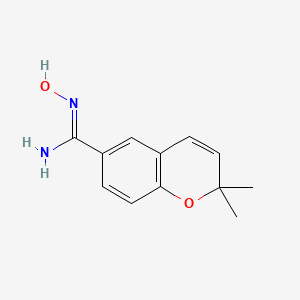
![(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B15094310.png)
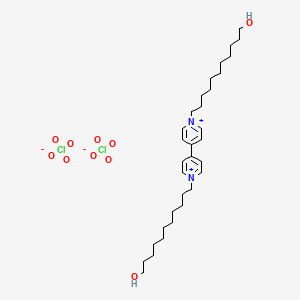
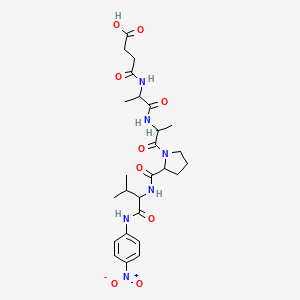
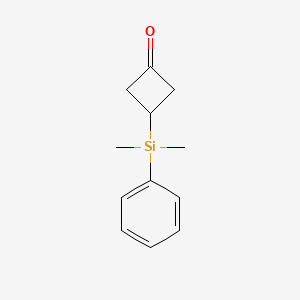
![10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15094345.png)
